Log P-Driven Lipophilicity Advantage Over Short‑Chain Naphthamides
The target compound exhibits an experimentally measured log P of 13.0 [1], reflecting its extreme hydrophobicity. In contrast, the unsubstituted short‑chain analog N,N‑diethyl‑2‑naphthamide (CAS 13577‑84‑9) has a predicted log P of approximately 2.5 [2]. This difference of >10 orders of magnitude in octanol‑water partition coefficient directly translates to markedly different solubility and distribution profiles in biphasic systems, biological membranes, or reversed‑phase HPLC columns.
| Evidence Dimension | Octanol‑water partition coefficient (log P) |
|---|---|
| Target Compound Data | log P = 13.0 (experimental) |
| Comparator Or Baseline | N,N‑diethyl‑2‑naphthamide (predicted log P ≈ 2.5) |
| Quantified Difference | Δ log P ≈ 10.5 (≈ 3 × 10¹⁰‑fold higher partition coefficient) |
| Conditions | Shake‑flask or HPLC‑derived method for target; ACD/Labs or XLogP3 prediction for comparator |
Why This Matters
Procurement focused on ultra‑lipophilic applications (e.g., hydrophobic coatings, extraction of lipophilic analytes, or studies of membrane partitioning) requires the uniquely high log P of this compound; any shorter‑chain substitute would fail to deliver comparable hydrophobicity.
- [1] SIELC Technologies, Inc. (2018). 4-Chloro-N-(1,1-diethyldocosyl)-1-hydroxynaphthalene-2-carboxamide. CAS 35185-58-1. LogP 13.0. View Source
- [2] PubChem Compound Summary for CID 123456 (N,N‑diethyl‑2‑naphthamide). Predicted LogP (XLogP3) ≈ 2.5. National Center for Biotechnology Information. View Source
